molecular formula C13H11ClN4O2 B1451982 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1172617-42-3

6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1451982
CAS No.: 1172617-42-3
M. Wt: 290.7 g/mol
InChI Key: AGDBEZOOWVPWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C13H11ClN4O2 and its molecular weight is 290.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Pyridazine derivatives, including 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized for their potential biological properties. These compounds are studied using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical calculations, such as Density Functional Theory (DFT), are employed to analyze molecular properties like HOMO-LUMO energy levels, energy gap, and other quantum chemical parameters. Such studies contribute to understanding the molecular structures and interactions in these compounds (Sallam et al., 2021).

Potential Medical Applications

Various derivatives of this compound have been synthesized and evaluated for their potential as anti-diabetic medications. They have been tested for their inhibition potentials against Dipeptidyl peptidase-4 (DPP-4), a significant target in diabetes treatment. These studies include both in silico and in vitro evaluations, as well as an assessment of their insulinotropic activities (Bindu et al., 2019).

Antiviral and Antitumor Properties

Research has shown that certain triazolo[4,3-b]pyridazine derivatives exhibit promising antiviral activity against hepatitis-A virus (HAV), highlighting their potential in developing new antiviral therapies. The effectiveness of these compounds is assessed using plaque reduction infectivity assays to determine virus count reduction (Shamroukh & Ali, 2008). Additionally, triazolo[4,3-b]pyridazine derivatives have been studied for their cytotoxic activities against various cancer cell lines, indicating their potential as antitumor agents (Mamta et al., 2019).

Agricultural Applications

In the agricultural field, pyridazine derivatives are utilized for various purposes such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory activities. These applications are significant in pest management and crop protection strategies. Research includes the synthesis and docking study of novel pyridazine derivatives against fungal pathogens like Fusarium oxysporum, providing insights into their potential use in agriculture (Sallam et al., 2022).

Properties

IUPAC Name

6-chloro-3-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-19-8-3-4-10(20-2)9(7-8)13-16-15-12-6-5-11(14)17-18(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDBEZOOWVPWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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